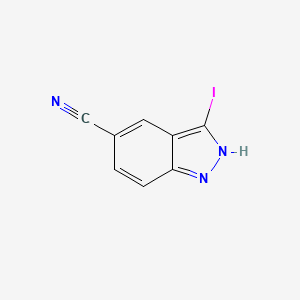

3-Iodo-1H-indazole-5-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-2H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXBWWWYWVYSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646705 | |

| Record name | 3-Iodo-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-90-2 | |

| Record name | 3-Iodo-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Iodo-1H-indazole-5-carbonitrile

Abstract

3-Iodo-1H-indazole-5-carbonitrile is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid bicyclic core, combined with three distinct functional groups—an iodo group, a nitrile moiety, and a reactive N-H site—makes it a versatile scaffold for the synthesis of complex molecular architectures. The iodo group at the 3-position is particularly valuable, serving as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the strategic introduction of diverse substituents.[1][2] The nitrile group and the indazole ring system are also known pharmacophores, contributing to the potential biological activity of its derivatives.[3] Understanding the fundamental physical properties of this building block is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed examination of the key physicochemical and spectral properties of 3-Iodo-1H-indazole-5-carbonitrile, supported by field-proven experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise identity. 3-Iodo-1H-indazole-5-carbonitrile is defined by its unique molecular structure, from which all other physical properties are derived.

| Identifier | Value | Source |

| IUPAC Name | 3-iodo-1H-indazole-5-carbonitrile | [4] |

| CAS Number | 944898-90-2 | [5] |

| Molecular Formula | C₈H₄IN₃ | [4] |

| Canonical SMILES | C1=CC2=NNC(=C2C=C1C#N)I | [4] |

| InChIKey | WUXBWWWYWVYSTI-UHFFFAOYSA-N | [4] |

Figure 1: Chemical Structure of 3-Iodo-1H-indazole-5-carbonitrile

*```dot graph chemical_structure { layout=neato; node [shape=plaintext]; edge [len=1.2];

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Pyrazole ring N1 [label="N"]; N2 [label="N"]; C7 [label="C"];

// Substituents I [label="I"]; CN_C [label="C"]; CN_N [label="N"]; H [label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Pyrazole ring fusion and bonds C1 -- C7; C6 -- N1; N1 -- N2; N2 -- C7;

// Substituent bonds C7 -- I; C3 -- CN_C; CN_C -- CN_N [style=triple]; N1 -- H;

// Positions for clarity C2 [pos="1,0!"]; C3 [pos="0.5,-0.87!"]; C4 [pos="-0.5,-0.87!"]; C5 [pos="-1,0!"]; C6 [pos="-0.5,0.87!"]; C1 [pos="0.5,0.87!"]; N1 [pos="-1.5,1.5!"]; N2 [pos="-0.5,2.2!"]; C7 [pos="0.5,2.2!"]; I [pos="1.5,3!"]; CN_C [pos="1,-1.8!"]; CN_N [pos="1.5,-2.5!"]; H [pos="-2.5,1.5!"]; }

Workflow for Melting Point Determination.

Protocol for NMR Spectrum Acquisition

Causality: NMR spectroscopy provides detailed information about a molecule's atomic structure by probing the magnetic properties of its nuclei. [6]Proper sample preparation is critical; a homogeneous, particle-free solution in a deuterated solvent is required for the instrument to achieve field-frequency stabilization (locking) and to maximize spectral resolution (shimming). [6][7][8] Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 3-Iodo-1H-indazole-5-carbonitrile for a ¹H NMR spectrum (or 20-50 mg for a ¹³C spectrum) into a clean, dry vial. [6][8][9] * Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). [6][9]The choice of solvent is crucial; it must completely dissolve the compound without having signals that overlap with key sample peaks. [6][10] * Ensure complete dissolution by gentle vortexing or sonication. The solution must be homogeneous and free of any solid particles, which can degrade the quality of the spectrum. [7][8] * Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particulates. [7][10]2. Instrument Setup & Acquisition:

-

Wipe the outside of the NMR tube to remove any dust or fingerprints and place it in a spinner turbine, adjusting the depth with a gauge. [6] * Insert the sample into the NMR spectrometer.

-

Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. [6] * Shimming: The magnetic field homogeneity is optimized (shimmed) either automatically or manually to produce sharp, symmetrical peaks. [6] * Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C). [6]3. Data Acquisition:

-

Set up the desired experiment (e.g., a standard 1D proton experiment).

-

Acquire the raw data (Free Induction Decay or FID).

-

Process the FID using Fourier transformation to generate the final NMR spectrum. [7]

-

Workflow for NMR Spectrum Acquisition.

Conclusion

3-Iodo-1H-indazole-5-carbonitrile is a well-defined solid organic compound with predictable physicochemical properties that make it a tractable building block for synthetic applications. Its characterization relies on standard analytical techniques, primarily melting point determination for purity assessment and NMR spectroscopy for structural verification. The protocols detailed herein provide a robust framework for researchers to reliably and accurately determine these critical physical properties, ensuring the quality and integrity of their scientific endeavors.

References

Sources

- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-iodo-1h-indazole-5-carbonitrile (C8H4IN3) [pubchemlite.lcsb.uni.lu]

- 5. 3-IODO-1H-INDAZOLE-5-CARBONITRILE [944898-90-2] | King-Pharm [king-pharm.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. How To [chem.rochester.edu]

The Synthetic Keystone: A Technical Guide to 3-Iodo-1H-indazole-5-carbonitrile

Abstract

This technical guide provides an in-depth examination of 3-Iodo-1H-indazole-5-carbonitrile (CAS No. 944898-90-2), a pivotal heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2] The strategic placement of a synthetically versatile iodine atom at the C-3 position and a nitrile group at the C-5 position makes this compound a highly valuable and bifunctional intermediate for the development of novel kinase inhibitors and other targeted therapeutics.[3][4][5] This document details a validated synthesis protocol, comprehensive physicochemical and spectroscopic characterization, and a thorough analysis of its chemical reactivity. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique properties for the rapid generation of diverse chemical libraries and the discovery of next-generation pharmaceuticals.

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole bicyclic system is a cornerstone of contemporary drug discovery. It serves as a bioisosteric replacement for indole and other heterocycles, offering a unique combination of hydrogen bond donating and accepting capabilities that facilitate potent interactions with biological targets.[1] Several blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[1][2]

3-Iodo-1H-indazole-5-carbonitrile emerges as a particularly strategic starting material. Its two key functional groups serve distinct but complementary roles:

-

The C-3 Iodo Group: This is the primary reactive handle for introducing molecular diversity. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[5][6][7] This allows for the systematic and efficient installation of various aryl, heteroaryl, alkynyl, and alkenyl substituents, which is fundamental to structure-activity relationship (SAR) studies.

-

The C-5 Nitrile Group: This electron-withdrawing group modulates the electronic properties of the indazole ring system. Furthermore, the nitrile itself can act as a key pharmacophoric element, engaging in hydrogen bonding interactions with target proteins, or it can be chemically transformed into other important functional groups such as amides, carboxylic acids, or tetrazoles to further explore the chemical space.

This guide provides the foundational knowledge required to effectively utilize this powerful synthetic intermediate.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The following data provides a comprehensive profile for 3-Iodo-1H-indazole-5-carbonitrile.

Core Properties

| Property | Value | Source |

| CAS Number | 944898-90-2 | [8] |

| Molecular Formula | C₈H₄IN₃ | [8] |

| Molecular Weight | 269.04 g/mol | [9] |

| Appearance | White solid | [8] |

| Melting Point | 206–207 °C | [8] |

Spectroscopic Data for Structural Verification

The identity and purity of 3-Iodo-1H-indazole-5-carbonitrile are unequivocally confirmed by the following spectroscopic data.

| Technique | Data | Interpretation | Source |

| ¹H-NMR (DMSO-d₆) | δ 13.99 (1H, s), 8.04 (1H, s), 7.73 (2H, s) | The singlet at 13.99 ppm corresponds to the N-H proton of the indazole ring. The aromatic protons appear at 8.04 ppm (H-7) and 7.73 ppm (H-4 and H-6). | [8] |

| ¹³C-NMR (DMSO-d₆) | δ 141.53, 129.27, 127.39, 126.73, 119.30, 112.25, 103.73, 95.36 | Shows the eight distinct carbon environments, including the carbon of the nitrile group (119.30 ppm) and the carbon bearing the iodine atom (95.36 ppm). | [8] |

| Infrared (IR) | ν 3340 cm⁻¹ (N-H), 2283 cm⁻¹ (C≡N), 424 cm⁻¹ (C-I) | Confirms the presence of the key functional groups: the indazole N-H stretch, the sharp and strong nitrile stretch, and the carbon-iodine bond vibration. | [8] |

| Mass Spectrometry | Predicted [M+H]⁺: 269.95226 | High-resolution mass spectrometry can be used to confirm the elemental composition. | [9] |

Synthesis Protocol: A Validated Approach

The following protocol describes an efficient and high-yielding synthesis of 3-Iodo-1H-indazole-5-carbonitrile from its non-iodinated precursor. This direct iodination method is robust and readily scalable for laboratory applications.[8]

Materials and Reagents

-

1H-Indazole-5-carbonitrile

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₄) solution (aqueous)

-

Potassium carbonate (K₂CO₃) solution (aqueous)

-

Deionized water

-

Standard laboratory glassware and purification apparatus

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-5-carbonitrile (1.0 equiv) in N,N-Dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, add potassium hydroxide (approx. 3.75 equiv) followed by the portion-wise addition of iodine (approx. 2.0 equiv).

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Upon completion, carefully pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench the excess iodine. This will result in the precipitation of the crude product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water. The resulting white solid can be further purified if necessary, though this procedure typically yields a product of high purity (91% yield reported).[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Iodo-1H-indazole-5-carbonitrile.

Chemical Reactivity and Applications in Drug Discovery

The synthetic power of 3-Iodo-1H-indazole-5-carbonitrile lies in its capacity for controlled, sequential functionalization. The C-3 iodo group is significantly more reactive in palladium-catalyzed couplings than aryl chlorides or bromides, enabling selective transformations.[10]

Key Transformations: The Cross-Coupling Toolbox

This molecule is an ideal substrate for creating carbon-carbon and carbon-heteroatom bonds, which are critical for building the complex scaffolds of modern therapeutics.

Caption: Key cross-coupling reactions of 3-Iodo-1H-indazole-5-carbonitrile.

-

Suzuki-Miyaura Coupling: This is arguably the most critical application for this building block. It allows for the coupling of a vast array of commercially available boronic acids and esters, providing rapid access to libraries of 3-aryl and 3-heteroaryl indazoles.[5][11] These scaffolds are central to the design of inhibitors targeting various protein kinases, such as VEGFR, FGFR, and those in the PI3K/Akt/mTOR pathway.[2][5][12]

-

Sonogashira Coupling: The reaction with terminal alkynes introduces a rigid, linear alkyne linker at the C-3 position.[6][10] This is a powerful strategy for probing deep into the binding pockets of enzymes and receptors, and the resulting alkynes can be further manipulated synthetically.

-

Heck Coupling: The coupling with alkenes provides access to 3-alkenyl indazoles, which can serve as isosteres for other functional groups or as intermediates for further reactions like hydrogenations or epoxidations.[7]

Application in Kinase Inhibitor Design

The primary application of 3-Iodo-1H-indazole-5-carbonitrile is as a precursor to potent and selective kinase inhibitors. The general discovery workflow involves using the C-3 iodo position as an anchor point for diversification via Suzuki coupling to explore the ATP-binding site of a target kinase. The indazole N-H typically forms a crucial hydrogen bond with the "hinge" region of the kinase, while the C-5 nitrile can interact with other residues in the pocket.

Safety and Handling

As a research chemical, 3-Iodo-1H-indazole-5-carbonitrile should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Refrigerated storage is recommended for long-term stability.[13][14]

-

Toxicity: The toxicological properties of this specific compound have not been extensively investigated.[13] However, the related compound 3-Iodo-1H-indazole is classified as a skin and eye irritant.[15] Assume this compound has similar properties and handle accordingly.

Conclusion

3-Iodo-1H-indazole-5-carbonitrile is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its validated, high-yielding synthesis and the exceptional synthetic versatility of its C-3 iodo group make it an indispensable building block for generating novel, diverse, and potent kinase inhibitors. The detailed protocols and characterization data herein provide a solid foundation for researchers to confidently incorporate this compound into their discovery programs, paving the way for the development of new and effective therapeutics.

References

- (No specific source for this general st

-

Giraud, A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

- (No specific source for this general st

- (No specific source for this general st

- Combi-Blocks, Inc. (2023). Safety Data Sheet for 3-Iodo-1H-indazole-5-carbonitrile.

- (No specific source for this general st

-

PubChem. (2025). Compound Summary for CID 10911744, 3-Iodo-1H-indazole. National Center for Biotechnology Information. [Link]

- BenchChem. (2025). Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis.

- BenchChem. (2025). Application Notes and Protocols: The Use of 3-Iodo-6-methyl-5-nitro-1H-indazole in Medicinal Chemistry.

- (No specific source for this general st

- BenchChem. (2025).

-

ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

- (No specific source for this general st

-

Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2841. [Link]

- (No specific source for this general st

- (No specific source for this general st

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

PubChemLite. (n.d.). 3-iodo-1h-indazole-5-carbonitrile (C8H4IN3). [Link]

- (No specific source for this general st

- Google Patents. (2022).

-

ResearchGate. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... [Link]

-

ResearchGate. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

- (No specific source for this general st

-

Lead Sciences. (n.d.). 3-Iodo-1H-indazole-4-carbonitrile. [Link]

- (No specific source for this general st

- BenchChem. (2025).

- (No specific source for this general st

- (No specific source for this general st

- (No specific source for this general st

-

Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1469. [Link]

Sources

- 1. Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - 3-iodo-1h-indazole-5-carbonitrile (C8H4IN3) [pubchemlite.lcsb.uni.lu]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. mdpi.com [mdpi.com]

- 12. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 13. 66607-27-0 CAS MSDS (3-Iodo-1H-indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. 3-Iodo-1H-indazole-4-carbonitrile - Lead Sciences [lead-sciences.com]

- 15. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the Indazole Scaffold

An In-Depth Technical Guide to 3-Iodo-1H-indazole-5-carbonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. It provides a detailed exploration of 3-Iodo-1H-indazole-5-carbonitrile, a heterocyclic building block with significant potential in the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and to provide a self-validating framework for the protocols described herein.

The indazole ring system, a fusion of benzene and pyrazole, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including the presence of both hydrogen bond donor and acceptor sites, allow for critical interactions with a wide array of biological targets, particularly protein kinases.[1] Consequently, indazole derivatives are integral to numerous approved drugs and clinical candidates for treating a spectrum of diseases, from cancer to inflammatory conditions.[2][3][4]

3-Iodo-1H-indazole-5-carbonitrile emerges as a particularly valuable intermediate within this chemical class. The iodine atom at the 3-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. Simultaneously, the carbonitrile group at the 5-position can be a key pharmacophoric feature or a precursor for other functional groups, such as amines or carboxylic acids. This dual functionality makes it a strategic starting material for constructing libraries of novel compounds for drug discovery campaigns.

Physicochemical and Structural Characteristics

The fundamental properties of 3-Iodo-1H-indazole-5-carbonitrile are summarized below. These data are foundational for its application in synthesis and for the analytical characterization of its derivatives.

| Property | Data |

| Molecular Formula | C₈H₄IN₃ |

| Molecular Weight | 269.05 g/mol |

| IUPAC Name | 3-iodo-1H-indazole-5-carbonitrile |

| CAS Number | Not available (as of the latest data) |

| Canonical SMILES | C1=CC2=C(C(=C1)C#N)C(=NN2)I |

| Appearance | Expected to be a solid at room temperature |

Structural Representation

The chemical structure of 3-Iodo-1H-indazole-5-carbonitrile is depicted below. The numbering convention for the indazole ring is crucial for the unambiguous identification of substituent positions.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 3-Iodo-1H-indazole-5-carbonitrile

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is foundational to progress. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth technical overview of the expected spectroscopic characteristics of 3-Iodo-1H-indazole-5-carbonitrile , a key intermediate for the synthesis of complex molecules, including kinase inhibitors.[3][4]

While direct, publicly available experimental spectra for this specific compound are limited, this guide will leverage data from structurally related analogs and first principles of spectroscopy to provide a robust predictive analysis. This approach, rooted in comparative study, offers a strong framework for researchers to interpret their own experimental data.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the logical starting point for any spectroscopic analysis. The key physicochemical properties of 3-Iodo-1H-indazole-5-carbonitrile are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄IN₃ | PubChem[5] |

| Molecular Weight | 269.04 g/mol | --- |

| Monoisotopic Mass | 268.94498 Da | PubChem[5] |

| CAS Number | 944898-90-2 | King-Pharm[6] |

The structure, depicted below, consists of a bicyclic indazole ring system, iodinated at the 3-position and featuring a nitrile group at the 5-position. The presence of iodine, a heavy atom, and the electron-withdrawing nitrile group are expected to significantly influence the spectroscopic signatures of the molecule.

Caption: Molecular structure of 3-Iodo-1H-indazole-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Iodo-1H-indazole-5-carbonitrile is expected to show signals corresponding to the N-H proton and the three aromatic protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile group and the iodine atom. The spectrum would likely be recorded in a solvent like DMSO-d₆, which is capable of dissolving the compound and exchanging with the N-H proton.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH | ~13.0 - 14.0 | br s | - | The indazole N-H proton is acidic and typically appears as a broad singlet at a very downfield chemical shift. |

| H4 | ~8.2 - 8.4 | d | J ≈ 1.5 - 2.0 | This proton is ortho to the electron-withdrawing nitrile group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H6. |

| H6 | ~7.8 - 8.0 | dd | J ≈ 8.5 - 9.0, 1.5 - 2.0 | This proton is coupled to both H7 (ortho coupling) and H4 (meta coupling), resulting in a doublet of doublets. |

| H7 | ~7.6 - 7.8 | d | J ≈ 8.5 - 9.0 | This proton is ortho to H6 and will appear as a doublet. |

These predictions are based on data from analogous structures. For instance, in 5-iodo-1H-indole-3-carbonitrile, the aromatic protons appear between δ 7.40 and 8.25 ppm.[7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon.

Table 3: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

| C3 | ~90 - 100 | The C-I bond causes a significant upfield shift for the directly attached carbon. |

| C3a | ~140 - 142 | A quaternary carbon at the fusion of the two rings. |

| C4 | ~125 - 128 | Aromatic CH carbon. |

| C5 | ~110 - 115 | The carbon bearing the nitrile group will be shifted upfield relative to other aromatic carbons. |

| C6 | ~130 - 135 | Aromatic CH carbon, deshielded by the nitrile group. |

| C7 | ~112 - 115 | Aromatic CH carbon. |

| C7a | ~120 - 125 | Quaternary carbon at the ring fusion. |

| CN | ~118 - 120 | The nitrile carbon typically appears in this region. |

Predictions are informed by data from related iodo-indazoles and nitrile-containing aromatic systems.[7][8]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 3-Iodo-1H-indazole-5-carbonitrile.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution by gentle vortexing. If necessary, sonication can be used.

-

-

Data Acquisition:

-

Spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.[9]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

To aid in assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Adduct | Ion Formula | Predicted m/z |

| [M+H]⁺ | C₈H₅IN₃⁺ | 269.9523 |

| [M+Na]⁺ | C₈H₄IN₃Na⁺ | 291.9342 |

| [M-H]⁻ | C₈H₃IN₃⁻ | 267.9377 |

Predicted m/z values are based on the monoisotopic mass.[5]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to observe different adducts.

-

The high-resolution data will allow for the confirmation of the elemental composition to within a few parts per million (ppm) of the theoretical value.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, broad |

| C≡N Stretch | 2220 - 2240 | Sharp, strong |

| C=C Aromatic Stretch | 1500 - 1600 | Medium to strong |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

The presence of a sharp, strong peak around 2230 cm⁻¹ would be a key indicator of the nitrile functional group.[7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Integrated Spectroscopic Analysis Workflow

The logical flow for the characterization of a newly synthesized batch of 3-Iodo-1H-indazole-5-carbonitrile would follow a systematic process to ensure both structural identity and purity.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-iodo-1h-indazole-5-carbonitrile (C8H4IN3) [pubchemlite.lcsb.uni.lu]

- 6. 3-IODO-1H-INDAZOLE-5-CARBONITRILE [944898-90-2] | King-Pharm [king-pharm.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"3-Iodo-1H-indazole-5-carbonitrile" solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility Profile of 3-Iodo-1H-indazole-5-carbonitrile for Drug Development Applications

Executive Summary

3-Iodo-1H-indazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, embodying a scaffold prevalent in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2][3] The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability, formulation feasibility, and overall developability. A poorly characterized solubility profile can lead to inaccurate biological assay results, challenging formulation efforts, and eventual late-stage attrition.

This technical guide, written from the perspective of a senior application scientist, provides a comprehensive framework for understanding and experimentally determining the solubility of 3-Iodo-1H-indazole-5-carbonitrile in organic solvents. We will first dissect the molecule's structural attributes to build a theoretical model for its solubility behavior. This is followed by a detailed, field-proven experimental protocol for quantitative solubility determination using the gold-standard isothermal shake-flask method coupled with HPLC-UV analysis. The causality behind experimental choices is emphasized to ensure a robust and reproducible workflow. This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to expertly characterize this promising pharmaceutical building block.

Compound Profile: 3-Iodo-1H-indazole-5-carbonitrile

The indazole nucleus is a privileged scaffold in drug discovery, recognized for its ability to form key interactions with biological targets and for serving as a bioisostere for structures like indoles and phenols.[3] The specific substitutions on the 3-Iodo-1H-indazole-5-carbonitrile ring system dictate its unique chemical personality and, consequently, its solubility.

Structural and Physicochemical Analysis:

-

1H-Indazole Core: This bicyclic aromatic system consists of a benzene ring fused to a pyrazole ring. The N-H group at the 1-position is a crucial hydrogen bond donor, while the nitrogen at the 2-position acts as a hydrogen bond acceptor.[3] This duality allows for complex interactions with both protic and aprotic polar solvents.

-

3-Iodo Substituent: The iodine atom is large and polarizable. It significantly increases the molecular weight and can participate in halogen bonding, a weaker, non-covalent interaction that can influence crystal packing and solubility.

-

5-Carbonitrile Group (-C≡N): The nitrile group is a potent electron-withdrawing group and a strong hydrogen bond acceptor.[4] Its linear geometry and strong dipole moment significantly increase the overall polarity of the molecule, enhancing its affinity for polar solvents.

A summary of the key physicochemical properties (some predicted, due to the scarcity of published experimental data for this specific molecule) is presented below.

| Property | Value / Description | Significance for Solubility |

| Molecular Formula | C₈H₄IN₃ | - |

| Molecular Weight | 269.04 g/mol | Higher molecular weight can negatively impact solubility. |

| Polarity | Polar Aprotic | The combination of the indazole ring and the nitrile group creates a significant dipole moment. |

| Hydrogen Bonding | 1 Donor (N-H), 1 Acceptor (N-2), 1 Strong Acceptor (-CN) | Key driver for solubility in polar protic and aprotic solvents. |

| Predicted XLogP3 | ~2.5 - 3.0 | Indicates moderate lipophilicity; suggests solubility in a range of organic solvents but limited aqueous solubility. |

| Physical Form | Expected to be a solid at room temperature. | Crystalline solids require energy to overcome lattice forces before dissolution can occur. |

A Theoretical Framework for Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. The dissolution of a solid solute in a liquid solvent is an equilibrium process governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 3-Iodo-1H-indazole-5-carbonitrile, dissolution is favored when the energy gained from solute-solvent interactions is sufficient to overcome the crystal lattice energy (solute-solute) and disrupt the solvent-solvent interactions.

Based on its structure, we can predict its interactions with different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be excellent choices. Their strong dipole moments can effectively solvate the polar indazole-carbonitrile core. They are also hydrogen bond acceptors, readily interacting with the indazole N-H donor. DMSO, in particular, is a powerful and versatile organic solvent capable of dissolving a wide array of organic materials.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are also predicted to be effective. They can act as both hydrogen bond donors (to the nitrile and N-2 of the indazole) and acceptors (from the N-H of the indazole). Solubility may be slightly lower than in top-tier polar aprotic solvents if the solvent's self-association (e.g., the extensive hydrogen-bonding network in methanol) is very strong.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. These solvents lack the ability to form strong dipole-dipole interactions or hydrogen bonds, and cannot effectively solvate the polar functional groups of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is anticipated. While not as polar as alcohols or DMSO, the C-Cl dipoles can interact with the molecule's polar regions, and chloroform can act as a weak hydrogen bond donor.

This qualitative analysis is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions; H-bond acceptance. |

| Polar Protic | Methanol, Ethanol | High to Medium | Strong H-bond donor and acceptor capabilities. |

| Ethers | Tetrahydrofuran (THF) | Medium | Moderate polarity and H-bond acceptance. |

| Ketones | Acetone | Medium | Strong dipole moment and H-bond acceptance. |

| Chlorinated | Dichloromethane (DCM) | Low to Medium | Weak dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene | Low | Pi-stacking interactions may offer minimal solubility. |

| Nonpolar Aliphatic | n-Hexane | Very Low / Insoluble | Only weak van der Waals forces are possible. |

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction, rigorous experimental measurement is required. The isothermal shake-flask method is the industry-standard approach for determining equilibrium solubility.[6] It ensures that the solvent is fully saturated with the compound, providing a true measure of its thermodynamic solubility limit under specified conditions.

Core Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant. This concentration is then measured after separating the undissolved solid.

Materials and Reagents

-

3-Iodo-1H-indazole-5-carbonitrile (solid, purity >98%)

-

HPLC-grade organic solvents (e.g., DMSO, Methanol, Acetonitrile, Dichloromethane, Hexane)

-

Type I ultrapure water

-

Calibrated analytical balance

-

2 mL glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Thermostatic shaker/incubator set to 25 °C (or desired temperature)

-

Calibrated micropipettes

-

0.22 µm PTFE syringe filters

-

HPLC system with a UV detector and a C18 reversed-phase column

-

Volumetric flasks for standard preparation

Experimental Workflow

The following workflow provides a self-validating system for accurate solubility determination.

Caption: Workflow for Equilibrium Solubility Determination.

Causality Behind Key Steps:

-

Step 1 (Excess Solid): Adding a clear excess of solid is mandatory to ensure that the solution becomes saturated. The presence of visible solid material at the end of the experiment is a key validation checkpoint.[6]

-

Step 5 (24h Incubation): The approach to equilibrium can be slow. A 24-hour period is typically sufficient for most small molecules to reach a plateau. For compounds with very slow dissolution kinetics, a time-point study (e.g., sampling at 24h, 48h, and 72h) is recommended to confirm that equilibrium has been reached.

-

Step 7 (Filtration): This is a critical step to remove all particulate matter, which would otherwise lead to a gross overestimation of solubility. The filter material (PTFE) should be chosen for its chemical compatibility with the organic solvent being tested.

-

Step 9 (HPLC-UV Quantification): This analytical technique provides high sensitivity and specificity, allowing for accurate measurement of the analyte concentration even after significant dilution.[7][8] A pre-established calibration curve with known concentrations of the compound is essential for this quantification.

Data Analysis and Reporting

-

Calibration Curve: Prepare a stock solution of 3-Iodo-1H-indazole-5-carbonitrile in a suitable solvent (e.g., acetonitrile or DMSO). Perform serial dilutions to create at least five calibration standards that bracket the expected sample concentration. Inject these standards into the HPLC and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).

-

Sample Calculation: Using the peak area of the diluted experimental sample (y), calculate its concentration using the regression equation.

-

Final Solubility: Account for the dilution factor used in Step 8 to determine the original concentration in the saturated supernatant.

Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor

The final results should be reported as a mean ± standard deviation from the duplicate experiments for each solvent, clearly stating the temperature at which the measurement was performed.

Visualization of Molecular Interactions

The underlying forces driving the solubility predictions and experimental results can be visualized conceptually. The following diagram illustrates the key intermolecular interactions between 3-Iodo-1H-indazole-5-carbonitrile and representative solvents.

Caption: Key Solute-Solvent Interactions.

Conclusion

For drug development professionals, these predictions must be confirmed by rigorous experimentation. The detailed shake-flask protocol provided herein serves as a reliable, self-validating methodology to generate the high-quality, quantitative solubility data required for informed decision-making in medicinal chemistry, pre-formulation, and pharmacology studies. Accurate characterization of this fundamental property is a non-negotiable step in unlocking the full therapeutic potential of this and other promising indazole-based compounds.

References

-

Mhaske, A. V., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4936. Available from: [Link]

-

Stroylov, V. S., & Stroganov, O. V. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available from: [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 21, 2026, from [Link]

-

Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-indazole. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

Kumar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-61. Available from: [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic Chemistry, 109, 104724. Available from: [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved January 21, 2026, from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. lifechemicals.com [lifechemicals.com]

- 8. solubility experimental methods.pptx [slideshare.net]

Introduction: The Significance of 3-Iodo-1H-indazole-5-carbonitrile in Modern Drug Discovery

An In-depth Technical Guide to the Handling and Storage of 3-Iodo-1H-indazole-5-carbonitrile

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][4] Within this important class of compounds, 3-Iodo-1H-indazole-5-carbonitrile (CAS No: 944898-90-2) has emerged as a particularly valuable building block for drug development professionals.

The strategic placement of an iodine atom at the C3 position and a carbonitrile group at the C5 position provides two reactive handles for synthetic elaboration. The iodo group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments.[5] This capability is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[6][7] This guide provides a comprehensive overview of the critical procedures for the safe handling and effective storage of this key synthetic intermediate, ensuring its integrity for downstream applications in research and drug development.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of its safe handling. The data presented below has been consolidated from authoritative chemical databases and supplier safety data sheets.

Table 1: Physicochemical Properties of 3-Iodo-1H-indazole-5-carbonitrile

| Property | Value | Source |

| CAS Number | 944898-90-2 | [8][9] |

| Molecular Formula | C₈H₄IN₃ | [10] |

| Molecular Weight | 269.04 g/mol | [11] |

| Monoisotopic Mass | 268.94498 Da | [10] |

| Appearance | Typically a solid (e.g., white to off-white or yellow powder) | General Chemical Knowledge |

| Predicted XlogP | 2.0 | [10] |

Hazard Identification and GHS Classification

While a specific, comprehensive safety data sheet (SDS) for 3-Iodo-1H-indazole-5-carbonitrile is not universally available in the search results, data from closely related iodo-indazole compounds provides a strong basis for assessing its potential hazards. The GHS classifications for analogous compounds suggest that this chemical should be handled with care.

For instance, 3-Iodo-1H-indazole is classified with the following hazards:

A more substituted iodo-indazole carries additional warnings:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[13]

-

H335: May cause respiratory irritation.[13]

-

H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.[13]

-

H400: Very toxic to aquatic life.[13]

Given these precedents, it is imperative to treat 3-Iodo-1H-indazole-5-carbonitrile as a hazardous substance. The following precautions are mandatory.

Table 2: Mandatory Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact, irritation, and potential absorption.[14] |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes, preventing serious eye irritation.[14] |

| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[14] |

| Respiratory Protection | Use in a certified chemical fume hood. | To avoid inhalation of dust, which may cause respiratory irritation.[15][16] |

Core Directive: Safe Handling Protocols

The primary directive when handling 3-Iodo-1H-indazole-5-carbonitrile is the prevention of exposure through inhalation, ingestion, and skin/eye contact. Due to its nature as a fine organic solid and its potential sensitivity, all operations should be conducted within a well-ventilated chemical fume hood.[15]

Workflow for Weighing and Dispensing

The following diagram and protocol outline the self-validating system for safely handling the solid compound. The causality behind this workflow is to minimize aerosolization and maintain an inert atmosphere, which is crucial for both safety and compound stability.

Caption: Step-by-step workflow for safely handling the solid compound.

Detailed Step-by-Step Methodology:

-

Preparation: Before retrieving the compound, ensure all necessary PPE is worn correctly.[14] The chemical fume hood should be operational with a verified face velocity. All necessary equipment (spatulas, weigh boats, receiving flasks, and a source of inert gas like argon or nitrogen) should be clean, dry, and placed inside the hood.

-

Equilibration: If the compound is stored in a refrigerator or freezer, allow the sealed container to warm to room temperature before opening.[17] This is a critical step to prevent atmospheric moisture from condensing onto the cold solid, which can lead to hydrolysis or degradation.[17][18]

-

Inerting the Receiving Vessel: The receiving flask should be purged with a gentle stream of dry argon or nitrogen. This displaces air and moisture, protecting the compound from potential degradation.[18][19]

-

Dispensing: Open the stock bottle carefully to avoid creating airborne dust. Use a clean, dry spatula to transfer the desired amount of the solid to an anti-static weigh boat or directly into the tared receiving vessel.

-

Securing the Stock: After dispensing, it is good practice to purge the headspace of the stock bottle with inert gas before tightly sealing the cap.[17] This extends the shelf-life of the remaining material.

-

Cleanup: Thoroughly clean the spatula and the work surface. Dispose of any contaminated materials, such as gloves and weigh paper, in the designated solid chemical waste container.

Core Directive: Long-Term Storage and Stability

The stability of 3-Iodo-1H-indazole-5-carbonitrile is paramount for ensuring reproducible experimental results. Improper storage can lead to degradation, impacting the purity and reactivity of the material. The primary environmental factors to control are atmosphere, temperature, and light .[20][21]

Table 3: Recommended Storage Conditions

| Parameter | Condition | Rationale and Causality |

| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rate of potential decomposition reactions.[11][20] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Many organic compounds, especially functionalized heterocycles, can be sensitive to oxygen and moisture.[18][19] An inert atmosphere prevents oxidation and hydrolysis.[13] |

| Light | Protect from light (Amber Vial) | Aromatic iodides and other complex organic molecules can be photosensitive.[17][20] Light exposure can provide the energy to initiate degradation pathways.[19] Store in amber glass vials or inside a light-proof secondary container.[21] |

| Container | Tightly sealed glass vial | Prevents ingress of moisture and oxygen from the ambient environment.[15][19] |

Decision Logic for Optimal Storage

The following diagram illustrates the decision-making process that validates the choice of storage conditions.

Caption: Logical flow for determining appropriate storage conditions.

Application Protocol: Use in a Palladium-Catalyzed Cross-Coupling Reaction

To illustrate the practical application of these handling procedures, the following is a generalized protocol for a Suzuki-Miyaura coupling reaction, a common transformation for aryl iodides.

Objective: To couple 3-Iodo-1H-indazole-5-carbonitrile with an arylboronic acid.

Methodology:

-

Reactor Setup: A clean, oven-dried Schlenk flask containing a magnetic stir bar is placed under a positive pressure of argon.

-

Reagent Addition (Solid): In a chemical fume hood, using the handling workflow described above, 3-Iodo-1H-indazole-5-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are weighed and quickly added to the Schlenk flask.

-

Solvent Addition: An appropriate degassed solvent (e.g., a mixture of dioxane and water) is added via cannula or syringe. The process of degassing the solvent (e.g., by bubbling argon through it for 30 minutes) is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[22]

-

Reaction: The flask is sealed and the mixture is heated with stirring (e.g., at 90-100 °C) for the required time, monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water to remove inorganic salts. The organic layer is then dried, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified, typically by column chromatography on silica gel, to yield the desired coupled product.

This protocol demonstrates that the integrity of the starting material, ensured by proper handling and storage, is the first and most critical step toward a successful synthetic outcome.

Conclusion

3-Iodo-1H-indazole-5-carbonitrile is a powerful intermediate for the synthesis of novel chemical entities in drug discovery. Its value, however, is directly tied to its purity and stability. By adhering to the rigorous handling and storage protocols outlined in this guide—grounded in the principles of controlling the chemical's immediate environment—researchers can mitigate safety risks, prevent compound degradation, and ensure the validity and reproducibility of their scientific results.

References

- Ossila. Air Sensitive Compounds. [URL: https://www.ossila.com/pages/air-sensitive-compounds]

- GMP Insiders. Stability Storage Conditions In Pharma Industry. [URL: https://gmpinsiders.com/stability-storage-conditions-in-pharma-industry/]

- Trustrade. Storage conditions for chemicals in the laboratory. [URL: https://www.trustradehuber.

- National Center for Biotechnology Information. 3-Iodo-1H-indazole. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10911744]

- Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [URL: https://chemistry.stackexchange.

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/sigma/i3408]

- Lumiprobe. Reagent storage conditions. [URL: https://www.lumiprobe.com/info/storage-conditions]

- Fisher Scientific. SAFETY DATA SHEET - Indazole. [URL: https://www.fishersci.com/sds/02580_SDS.pdf]

- Echemi. ethyl 3-iodo-1H-indazole-5-carboxylate. [URL: https://www.echemi.

- Lead Sciences. 3-Iodo-1H-indazole-4-carbonitrile. [URL: https://www.leadsciences.com/3-iodo-1h-indazole-4-carbonitrile-cas-944898-93-5.html]

- Sigma-Aldrich. SAFETY DATA SHEET - Iodo-indazole derivative. [URL: https://www.sigmaaldrich.com/sds/sigald/i3380]

- Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0314]

- National Center for Biotechnology Information. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950212/]

- CymitQuimica. Safety Data Sheet - 4,6-Dichloro-3-iodo-1H-indazole. [URL: https://www.cymitquimica.com/sds/EN/F693443_EN.pdf]

- PubChemLite. 3-iodo-1h-indazole-5-carbonitrile (C8H4IN3). [URL: https://pubchemlite.deepchem.io/compound/24729338]

- Suzhou Rovathin Foreign Trade Co.,Ltd. 3-Iodo-1H-indazole-5-carbonitrile,944898-90-2. [URL: http://www.rovathin.com/3-iodo-1h-indazole-5-carbonitrile-944898-90-2-2/]

- Benchchem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. [URL: https://www.benchchem.

- National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8198888/]

- National Center for Biotechnology Information. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479525/]

- Organic Syntheses. Procedure for Preparation of 1H-Indazole-3-carbonitrile. [URL: http://www.orgsyn.org/orgsyn/prep.asp?prep=v97p0314]

- BLDpharm. 3-Iodo-1-methyl-1H-indazole-5-carbonitrile. [URL: https://www.bldpharm.com/products/1426423-63-3.html]

- King-Pharm. 3-IODO-1H-INDAZOLE-5-CARBONITRILE [944898-90-2]. [URL: https://www.king-pharm.com/product/show/id/1110.html]

- CymitQuimica. 3-iodo-1H-indazole-5-carbonitrile. [URL: https://www.cymitquimica.com/EN/search/substance/944898-90-2]

- National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10788640/]

- National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150190/]

- National Center for Biotechnology Information. 1H-Indazole-3-carbonitrile. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/437556]

- ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. [URL: https://www.chemicalbook.com/article/indazole---synthesis-and-reactions-as-a-chemical-reagent.htm]

- PharmaBlock. Indazoles in Drug Discovery. [URL: https://www.pharmablock.com/news_detail/21.html]

- Karger Publishers. Toxicological Studies on l-Substituted-Indazole-3-Carboxylic Acids. [URL: https://www.karger.com/Article/Abstract/229610]

- PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [URL: https://pubmed.ncbi.nlm.nih.gov/32645607/]

- National Center for Biotechnology Information. Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11037622/]

- Echemi. 3-HYDROXY-5-IODO (1H)INDAZOLE cas 141122-62-5. [URL: https://www.echemi.com/produce/pr2209212041-3-hydroxy-5-iodo-1hindazole-cas-141122-62-5.html]

- ChemicalBook. 5-AMINO-3-IODO (1H)INDAZOLE synthesis. [URL: https://www.chemicalbook.com/synthesis/599183-36-5.htm]

- BLDpharm. 7-Iodo-1H-indazole-3-carbonitrile. [URL: https://www.bldpharm.com/products/1360935-95-0.html]

- National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10959458/]

- Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis-and-Antitumor-Activity-of-Wang-Li/90105307374719245199696773a4d79901416e78]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 3-Iodo-1H-indazole-5-carbonitrile,944898-90-2 [rovathin.com]

- 9. King-Pharm Co., Ltd. [king-pharm.com]

- 10. PubChemLite - 3-iodo-1h-indazole-5-carbonitrile (C8H4IN3) [pubchemlite.lcsb.uni.lu]

- 11. 3-Iodo-1H-indazole-4-carbonitrile - Lead Sciences [lead-sciences.com]

- 12. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. ossila.com [ossila.com]

- 20. gmpinsiders.com [gmpinsiders.com]

- 21. trustrade.ae [trustrade.ae]

- 22. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 3-Iodo-1H-indazole-5-carbonitrile: Safety, Handling, and Experimental Application

This document provides a comprehensive technical overview of 3-Iodo-1H-indazole-5-carbonitrile (CAS No. 944898-90-2), a key heterocyclic building block in modern medicinal chemistry and drug development. Designed for researchers and scientists, this guide moves beyond a standard Safety Data Sheet (SDS) to offer practical insights into its safe handling, experimental use, and the rationale behind recommended protocols. The core principle of this guide is that a compound with uninvestigated toxicological properties must be handled with the utmost care, assuming potential hazards until proven otherwise.

Core Safety Profile and Toxicological Assessment

A critical review of available safety data reveals that 3-Iodo-1H-indazole-5-carbonitrile has not been thoroughly investigated for its chemical, physical, and toxicological properties.[1] The available Safety Data Sheet (SDS) does not list specific GHS hazard classifications.[1] This absence of data should not be interpreted as an absence of hazard. It signifies a critical information gap that necessitates a cautious and proactive approach to safety.

Toxicological Data Summary

The following table summarizes the currently available toxicological information, highlighting the significant lack of comprehensive testing.[1]

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity | No data available |

| Aspiration Hazard | No data available |

Expert Insight: Given the structure—containing an iodine atom, a nitrile group, and an indazole core common in bioactive molecules—researchers should treat this compound as potentially irritating to the skin, eyes, and respiratory system. The nitrile group warrants caution, although its hydrolysis to release cyanide is not a typical risk under standard laboratory conditions.

Laboratory Handling, Storage, and Waste Disposal

Adherence to rigorous laboratory protocols is essential when working with 3-Iodo-1H-indazole-5-carbonitrile. The following procedures are based on best practices and available SDS information.

Personal Protective Equipment (PPE) and Engineering Controls

All manipulations of this compound should be performed within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[1] The required PPE includes:

-

Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat.

Safe Handling Workflow

The following diagram outlines the standard workflow for handling the solid compound, emphasizing safety at each step.

Caption: Standard laboratory workflow for safely handling solid 3-Iodo-1H-indazole-5-carbonitrile.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

-

Conditions: Store in a refrigerator.[1]

-

Container: Keep the container tightly closed in a dry and well-ventilated area.[1]

-

Rationale: Refrigeration slows potential degradation pathways. A tightly sealed container prevents the uptake of atmospheric moisture, which could interfere with subsequent reactions. Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

The following table provides first aid guidance as specified in the SDS.[1] In all cases of significant exposure or if symptoms persist, seek immediate medical attention and provide the attending physician with the safety data sheet.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If symptoms persist, seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses after the initial flushing. Keep the eye wide open while rinsing and seek medical attention.[1] |

| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention.[1] |

Fire and Accidental Release

-

Firefighting: Use dry sand, dry chemical, or alcohol-resistant foam as extinguishing media.[1] Firefighters should wear self-contained breathing apparatus.[1] Be aware that hazardous decomposition products can include carbon monoxide, nitrogen oxides, and hydrogen iodide.[1]

-

Accidental Release: Ensure adequate ventilation and wear appropriate PPE.[1] Sweep or vacuum the spillage and collect it in a suitable, labeled container for disposal.[1] Prevent the material from entering drains or the environment.[1]

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to research. The following data has been compiled from supplier information and peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 944898-90-2 | [1] |

| Molecular Formula | C₈H₄IN₃ | [2] |

| Molecular Weight | 269.04 g/mol | Calculated |

| Appearance | Solid | [1] |

| Melting Point | 190 - 200 °C | [1] |

| 206 - 207 °C | [2] | |

| IR (KBr, ν, cm⁻¹) | 3340 (N-H), 2283 (C≡N), 424 (C-I) | [2] |

Expert Insight: The slight variation in melting point between the supplier SDS and the published literature is common and can be attributed to differences in purity or analytical method. The spectroscopic data from the literature provides excellent benchmarks for confirming the identity and purity of the material in a research setting.[2]

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole-5-carbonitrile

This compound is often synthesized via direct iodination of the parent indazole. The following protocol is adapted from published, peer-reviewed literature and serves as an example of its preparation.[2]

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of 3-Iodo-1H-indazole-5-carbonitrile.

Step-by-Step Methodology

This protocol is based on the successful synthesis reported by Valdebenito et al.[2]

-

Preparation: In a round-bottom flask suitable for the reaction scale, combine 1H-indazole-5-carbonitrile (1.0 eq) and dimethylformamide (DMF).

-

Reagent Addition: Add potassium hydroxide (KOH, approx. 3.75 eq) to the solution, followed by the portion-wise addition of iodine (I₂, approx. 2.0 eq).

-

Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Isolation: Collect the resulting solid by vacuum filtration, washing thoroughly with water to remove inorganic salts and residual DMF.

-

Drying: Dry the collected solid under vacuum to yield the final product, 3-Iodo-1H-indazole-5-carbonitrile, typically as a white solid.[2]

Self-Validating System: The success of this protocol can be validated by comparing the physicochemical data (melting point, NMR, IR) of the synthesized product with the reference data provided in Section 4 of this guide.[2]

References

- Combi-Blocks, Inc. (2023). Safety Data Sheet: 3-Iodo-1H-indazole-5-carbonitrile.

- Biosynth Group. Retest Statement 3-iodo-1H-indazole-5-carbonitrile - UMB89890.

-

Valdebenito, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2033. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 3-Iodo-1H-indazole-5-carbonitrile

Abstract

This technical guide provides an in-depth exploration of 3-Iodo-1H-indazole-5-carbonitrile, a pivotal synthetic intermediate in contemporary medicinal chemistry. The indazole scaffold is a privileged structure, appearing in numerous clinically significant molecules due to its ability to form key interactions with biological targets.[1][2][3] This document elucidates the synthesis, physicochemical properties, and critical applications of 3-Iodo-1H-indazole-5-carbonitrile, with a particular focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[2] Detailed, field-proven protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, offering researchers a comprehensive resource for the effective utilization of this versatile building block.

Introduction: The Ascendancy of the Indazole Scaffold

The 1H-indazole core, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the design of novel therapeutics. Its unique electronic properties and capacity for diverse substitution patterns have rendered it a valuable pharmacophore in a multitude of drug discovery programs.[1] Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2][3] Notably, several indazole-containing drugs, such as the kinase inhibitors Pazopanib and Entrectinib, have received regulatory approval, underscoring the therapeutic relevance of this heterocyclic system.[2]

3-Iodo-1H-indazole-5-carbonitrile stands out as a particularly strategic intermediate. The presence of three distinct functional handles—the nucleophilic indazole nitrogen, the reactive C3-iodide, and the versatile C5-carbonitrile—provides medicinal chemists with a powerful platform for molecular elaboration and the generation of compound libraries with diverse pharmacological profiles. The C3-iodo group is especially significant as it readily participates in palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl and heteroaryl substituents.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective handling in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₄IN₃ | [4] |

| Molecular Weight | 269.05 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 206–207 °C | [5] |

| Solubility | Soluble in DMF, DMSO; limited solubility in other common organic solvents. | Inferred from synthetic protocols |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [6] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.99 (s, 1H, NH), 8.04 (s, 1H, H-7), 7.73 (s, 2H, H-4 and H-6).[5]

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 141.53, 129.27, 127.39, 126.73, 119.30, 112.25, 103.73, 95.36.[7]

-

IR (KBr) ν (cm⁻¹): 3340 (N-H), 2283 (C≡N), 424 (C-I).[5]

-

HRMS (ESI) m/z: [M+H]⁺ Calculated for C₈H₅IN₃: 269.9523; Found: 269.9528.[5]

Safety and Handling

3-Iodo-1H-indazole-5-carbonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[5]

-

Precautionary Statements: Wash hands thoroughly after handling (P264), Wear protective gloves/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of water (P302+P352), IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[5]

For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.[6][8][9]

Synthesis of 3-Iodo-1H-indazole-5-carbonitrile

The synthesis of 3-Iodo-1H-indazole-5-carbonitrile is readily achievable from commercially available 1H-indazole-5-carbonitrile. The following protocol is a robust and scalable method for the direct iodination at the C3 position.

Synthetic Workflow

Caption: Synthetic workflow for 3-Iodo-1H-indazole-5-carbonitrile.

Detailed Experimental Protocol

Materials:

-

1H-Indazole-5-carbonitrile (1.0 equiv)

-

Iodine (I₂) (2.0 equiv)

-

Potassium Hydroxide (KOH) (4.0 equiv)

-

Dimethylformamide (DMF)

-

10% aqueous Sodium Bisulfite (NaHSO₃) solution

-

Diethyl ether or Ethyl acetate

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-